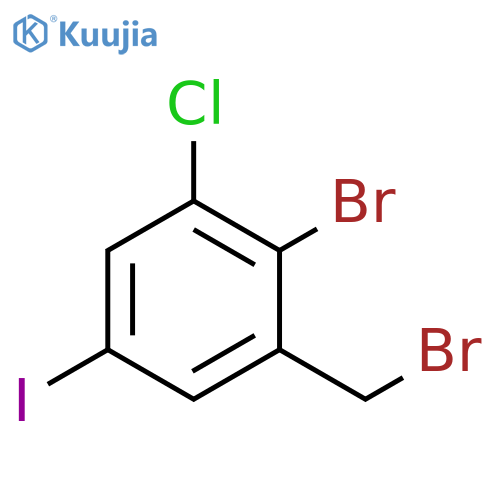Cas no 2092415-39-7 (2-Bromo-3-chloro-5-iodobenzyl bromide)

2092415-39-7 structure
商品名:2-Bromo-3-chloro-5-iodobenzyl bromide
CAS番号:2092415-39-7
MF:C7H4Br2ClI
メガワット:410.272131919861
CID:5193618
2-Bromo-3-chloro-5-iodobenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-chloro-5-iodobenzyl bromide
-
- インチ: 1S/C7H4Br2ClI/c8-3-4-1-5(11)2-6(10)7(4)9/h1-2H,3H2
- InChIKey: PFRMSUNTWZQHEN-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)=CC(I)=CC(Cl)=C1Br
2-Bromo-3-chloro-5-iodobenzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589613-250mg |
2-Bromo-1-(bromomethyl)-3-chloro-5-iodobenzene |
2092415-39-7 | 98% | 250mg |
¥1243 | 2023-04-14 | |
| Apollo Scientific | OR61548-1g |
2-Bromo-3-chloro-5-iodobenzyl bromide |
2092415-39-7 | 94% | 1g |
£390.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589613-1g |
2-Bromo-1-(bromomethyl)-3-chloro-5-iodobenzene |
2092415-39-7 | 98% | 1g |
¥4672 | 2023-04-14 | |
| Apollo Scientific | OR61548-250mg |
2-Bromo-3-chloro-5-iodobenzyl bromide |
2092415-39-7 | 94% | 250mg |
£130.00 | 2025-02-20 |
2-Bromo-3-chloro-5-iodobenzyl bromide 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
2092415-39-7 (2-Bromo-3-chloro-5-iodobenzyl bromide) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
